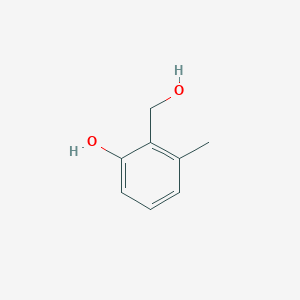
2-(Hydroxymethyl)-3-methylphenol
Overview
Description
Chemical Identity and Properties 2-(Hydroxymethyl)-3-methylphenol (CAS: 29922-52-9) is a phenolic derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a methyl (-CH3) group at the 3-position of the benzene ring (Fig. 1). It has a molecular weight of 138.17 g/mol and a purity of ≥95% . The compound is isolated from microbial strains, such as Streptomyces sp. FKI-6621, via fermentation and chromatographic techniques (e.g., Sephadex LH-20, silica gel) .
Biological Relevance
While its specific bioactivity remains understudied, structurally similar compounds exhibit antimicrobial properties. For instance, derivatives isolated from the FKI-6621 strain showed activity against 13 microorganisms, including Bacillus subtilis and Candida albicans, via agar diffusion assays .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
3-Methyl-2-(hydroxymethyl)-4H-pyrone-4-one
- Source: Isolated from Rehmannia glutinosa (fresh地黄) .
- Structure : Features a hydroxymethyl group at C2 and a methyl group at C3 but embedded within a pyrone ring (Fig. 2).
Sulfonation Products of 2-Methylphenol
- Key Products : 4-Sulfonated and 6-sulfonated isomers dominate under different reaction conditions (Table 1) .
- Comparison: Unlike 2-(Hydroxymethyl)-3-methylphenol, sulfonation introduces a sulfonic acid group (-SO3H), increasing water solubility and acidity. The hydroxymethyl group in the target compound may sterically hinder electrophilic substitution at adjacent positions, a phenomenon observed in sulfonation reactions of 2-methylphenol .
Table 1: Sulfonation Products of 2-Methylphenol vs. This compound
Antimicrobial Activity
- This compound Derivatives: Exhibited broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
- 2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives: Synthesized via sodium borohydride reduction of isocoumarins, these compounds showed selective activity against Escherichia coli and Salmonella typhi .
Key Difference: The ethanol side chain in the latter enhances membrane permeability in Gram-negative bacteria, whereas the phenolic -OH group in this compound may facilitate hydrogen bonding with microbial enzymes .
Analytical Techniques
- HPLC Analysis: Used to resolve sulfonation products of 2-methylphenol (LiChrosorb RP8 column, UV detection at 212 nm) .
- Spectroscopy : 1H/13C NMR and HMQC confirmed structures of hydroxymethyl-containing compounds, with chemical shifts for -CH2OH typically appearing at δ 4.5–5.0 ppm .
Functional Group Impact
- Hydroxymethyl Group : Enhances hydrophilicity and hydrogen-bonding capacity compared to methyl or sulfonic acid groups. This may explain its moderate antimicrobial activity despite lacking strong acidic properties .
- Positional Effects: Substitution at C2 (vs. C4 or C6 in sulfonated derivatives) reduces steric hindrance for interactions with biological targets, as seen in neuroprotective phenylpropanoids from Lysimachia christinae .
Properties
IUPAC Name |
2-(hydroxymethyl)-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMOYKYFKJGWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















